4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula . This compound is a derivative of indanone and is characterized by the presence of chlorine and iodine substituents on the indanone ring. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds. It is typically synthesized in laboratory settings or produced on a larger scale for industrial applications.
4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one falls under the category of halogenated organic compounds. It is classified as an indanone derivative, which are compounds featuring a bicyclic structure that includes a carbonyl group.
The synthesis of 4-chloro-5-iodo-2,3-dihydro-1H-inden-1-one typically involves several key steps:
The reaction conditions are optimized for yield and purity, typically involving temperature control and stirring to ensure complete reaction. Industrial methods may employ continuous flow reactors to enhance efficiency.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClI₀ |
| Molecular Weight | 292.50 g/mol |
| IUPAC Name | 4-Chloro-5-iodo-2,3-dihydroinden-1-one |
| InChI | InChI=1S/C9H6ClIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H₂ |
| InChI Key | NMYBYSPFHJHRCI-UHFFFAOYSA-N |
4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-chloro-5-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the specific applications and derivatives formed from this compound.
The physical properties of 4-chloro-5-iodo-2,3-dihydro-1H-inden-1-one include:
The chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Solubility | Varies with solvent |
These properties are crucial for understanding how the compound behaves under different conditions.
4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one has several notable applications:
This compound's unique structure and reactivity make it valuable in both academic research and industrial applications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: